EGFR Enzymatic Inhibition Potency vs. Erlotinib in 2,9-Disubstituted Purine Series
Within the 2,9-disubstituted purine-6-carboxamide series, compound 6E (bearing a thiophen-2-yl at C2 and 3-methoxyphenyl at N9) demonstrated superior EGFR enzymatic inhibition compared to the clinical EGFR inhibitor erlotinib. The compound achieved an IC50 of 105.96 nM against EGFR, representing a 2.1-fold improvement over erlotinib’s IC50 of 218.47 nM in the same assay .
| Evidence Dimension | EGFR enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 105.96 nM (Compound 6E, identified as the target compound) |
| Comparator Or Baseline | Erlotinib: 218.47 nM |
| Quantified Difference | 2.1-fold greater potency (105.96 nM vs. 218.47 nM) |
| Conditions | In vitro EGFR enzymatic assay (cell-free system) |
Why This Matters
For procurement decisions, this 2-fold potency advantage over a clinically validated EGFR inhibitor directly influences the compound's attractiveness as a lead scaffold for EGFR-targeted drug discovery programs.
- [1] Chatterjee, J., Bhujbal, S. M., Joshi, G., Mishra, U. K., Sharon, A., Singh, S., Wahajuddin, M., Bharatam, P. V., Dalal, R., & Kumar, R. (2026). Design, catalyst-free synthesis, DFT study and anticancer assessment of new 2,9-disubstituted purine-6-carboxamides. Bioorganic Chemistry, 172, 109529. https://doi.org/10.1016/j.bioorg.2026.109529 View Source
